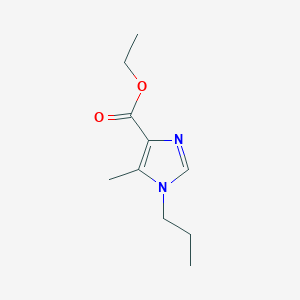

Ethyl 5-methyl-1-propyl-1H-imidazole-4-carboxylate

Description

Properties

Molecular Formula |

C10H16N2O2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

ethyl 5-methyl-1-propylimidazole-4-carboxylate |

InChI |

InChI=1S/C10H16N2O2/c1-4-6-12-7-11-9(8(12)3)10(13)14-5-2/h7H,4-6H2,1-3H3 |

InChI Key |

KOJHOXUCMVFEOX-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=NC(=C1C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methyl-1-propyl-1H-imidazole-4-carboxylate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound often involves multi-component reactions, utilizing α-azido chalcones, aryl aldehydes, and anilines in the presence of catalysts like erbium triflate . This method ensures high yields and the formation of highly substituted imidazole derivatives .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methyl-1-propyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of alkylated imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 5-methyl-1-propyl-1H-imidazole-4-carboxylate and its derivatives have been studied for their potential therapeutic effects. Imidazole derivatives are known for their diverse biological activities, including:

- Antimicrobial Activity : Compounds containing the imidazole ring have shown significant antimicrobial properties. Studies indicate that this compound exhibits activity against various bacterial strains, making it a candidate for developing new antibacterial agents .

- Anticancer Properties : Research has demonstrated that imidazole derivatives can inhibit cancer cell growth. In vitro studies have revealed that this compound exhibits cytotoxic effects on several cancer cell lines, indicating its potential as an anticancer agent .

Synthesis Methodologies

The synthesis of this compound involves several methodologies that enhance yield and purity:

- One-Pot Synthesis : This method allows for the efficient preparation of imidazole derivatives through microwave-assisted reactions. This approach significantly reduces reaction time and improves overall yield .

- Grignard Reaction : The compound can be synthesized using Grignard reagents, which provide a pathway to introduce the propyl group into the imidazole framework. This method has been noted for its efficiency and high product yield .

Numerous studies have evaluated the biological activities of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | |

| Anticancer | Cytotoxicity in various cancer lines | |

| Enzyme Inhibition | Inhibits carbonic anhydrase |

Case Study 1: Antimicrobial Efficacy

A study conducted by Gaikwad et al. demonstrated that this compound exhibited significant inhibitory effects against several bacterial strains, with minimum inhibitory concentrations (MICs) determined through standardized assays. The compound's efficacy was compared to established antibiotics, showcasing its potential as an alternative treatment option .

Case Study 2: Anticancer Potential

In vitro studies highlighted the compound's ability to induce apoptosis in cancer cells through various mechanisms, including oxidative stress induction and cell cycle arrest. The findings suggest that this compound could serve as a lead compound in developing new anticancer therapies .

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-1-propyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Imidazole Derivatives

The following analysis compares Ethyl 5-methyl-1-propyl-1H-imidazole-4-carboxylate with structurally analogous compounds, focusing on substituent effects, crystallographic trends, and intermolecular interactions.

Substituent Effects and Functional Group Variations

Key differences arise from variations in substituent positions and functional groups:

- Propyl vs.

- Ethyl Ester vs. Amide at 4-Position : The ethyl ester group may confer higher metabolic lability compared to amide-linked derivatives, which are more resistant to hydrolysis .

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic tools like SHELX and Mercury are critical for analyzing packing patterns and hydrogen-bonding networks.

- Hydrogen-Bonding Motifs : Carboxylate and amide groups often form robust hydrogen bonds (e.g., N–H···O and O–H···N), stabilizing crystal lattices .

- Packing Efficiency : Bulky substituents (e.g., tert-butoxy groups) reduce packing density, whereas methyl or propyl groups may favor tighter molecular arrangements .

Validation and Computational Analysis

Structure validation using tools like PLATON (referenced in ) ensures accuracy in bond lengths and angles. For this compound, validation would confirm the planarity of the imidazole ring and the geometry of the ester group, critical for predicting reactivity .

Biological Activity

Ethyl 5-methyl-1-propyl-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the imidazole family, characterized by a five-membered ring with two nitrogen atoms. Its molecular formula is . The compound is known for its moderate stability under standard conditions and solubility in organic solvents, which makes it suitable for various biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

- Antibacterial Efficacy : A study reported the minimum inhibitory concentration (MIC) values of this compound against E. coli and S. aureus. The compound showed MIC values of 15 µg/mL against E. coli and 20 µg/mL against S. aureus, indicating significant antibacterial activity .

- Comparison with Other Compounds : In comparative studies, this compound was found to be more effective than several other imidazole derivatives. For instance, it outperformed compounds like ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate in terms of antibacterial potency.

Data Table: Antibacterial Activity

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 20 |

| Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | E. coli | 30 |

| Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | S. aureus | 25 |

The antimicrobial activity of this compound is believed to involve disruption of bacterial cell wall synthesis and interference with DNA replication processes. This mechanism is similar to other imidazole derivatives, which are known to generate reactive species that can damage bacterial DNA .

Additional Biological Activities

Beyond its antibacterial properties, this compound has been investigated for other biological activities:

Antifungal Activity

In vitro studies have shown that this compound also exhibits antifungal properties, particularly against species such as Candida albicans. The MIC values reported were approximately 25 µg/mL, indicating potential for therapeutic applications in treating fungal infections .

Anti-inflammatory Potential

Research suggests that imidazole derivatives can possess anti-inflammatory effects, potentially making this compound a candidate for further studies in inflammatory disease models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.